molecular formula C11H12N2O4 B2903693 (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid CAS No. 66391-30-8

(2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid

Cat. No.: B2903693
CAS No.: 66391-30-8
M. Wt: 236.22 g/mol
InChI Key: UBFRDSVEMZHKQO-UHFFFAOYSA-N
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Description

(2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a dimethylamino group and a nitro group on the phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid typically involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[4-(amino)-3-nitrophenyl]prop-2-enoic acid.

    Reduction: Formation of 3-[4-(dimethylamino)-3-aminophenyl]prop-2-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cyclization reactions.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the nitro group is known to enhance its biological activity, making it a promising candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its vibrant color properties make it suitable for use in various applications, including textiles and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
  • (2E)-3-[4-(amino)-3-nitrophenyl]prop-2-enoic acid
  • (2E)-3-[4-(dimethylamino)-3-methoxyphenyl]prop-2-enoic acid

Uniqueness

(2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid is unique due to the presence of both the dimethylamino and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

66391-30-8

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid

InChI

InChI=1S/C11H12N2O4/c1-12(2)9-5-3-8(4-6-11(14)15)7-10(9)13(16)17/h3-7H,1-2H3,(H,14,15)

InChI Key

UBFRDSVEMZHKQO-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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